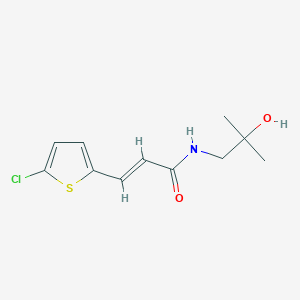![molecular formula C12H18N2OS B7589297 [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone](/img/structure/B7589297.png)
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone, also known as MPTM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. MPTM is a member of the class of compounds known as piperidines, which are commonly used in the synthesis of pharmaceuticals. In
Mécanisme D'action
The mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. By inhibiting the reuptake of dopamine, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone increases the levels of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease and reduce drug-seeking behavior in addiction.
Biochemical and Physiological Effects
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to increase dopamine levels in the brain, which may have a number of biochemical and physiological effects. Dopamine is a neurotransmitter that plays a key role in the regulation of movement, motivation, and reward. Increased dopamine levels may help to alleviate the symptoms of Parkinson's disease and reduce drug-seeking behavior in addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to have a high affinity for the dopamine transporter, making it a potentially effective therapeutic agent for a number of conditions.
One limitation of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is its lack of selectivity for the dopamine transporter. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to bind to a number of other receptors in the brain, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are a number of potential future directions for research on [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone. One area of research could focus on the development of more selective dopamine reuptake inhibitors that may be more effective in treating Parkinson's disease and addiction. Additionally, further research could be conducted to better understand the mechanism of action of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone and its effects on other neurotransmitter systems in the brain. Finally, clinical trials could be conducted to determine the safety and efficacy of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a therapeutic agent for Parkinson's disease and addiction.
Méthodes De Synthèse
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone can be synthesized using a multistep process involving the reaction of 3-methylthiophen-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminomethylpiperidine to form the desired product, [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone. The synthesis of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone is relatively straightforward and can be performed using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on the use of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a potential treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to increase dopamine levels in the brain, which may help to alleviate the symptoms of Parkinson's disease.
Another area of research has focused on the use of [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone as a potential treatment for addiction. [4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be effective in treating addiction in humans.
Propriétés
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-9-4-7-16-11(9)12(15)14-5-2-10(8-13)3-6-14/h4,7,10H,2-3,5-6,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTFAYSUINHWOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCC(CC2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)piperidin-1-yl]-(3-methylthiophen-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Butan-2-yl-(5-fluoropyridin-3-yl)sulfonylamino]acetic acid](/img/structure/B7589222.png)
![4-[4-(Aminomethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7589226.png)
![5-Fluoro-2-[(1-hydroxycycloheptyl)methylamino]benzonitrile](/img/structure/B7589233.png)

![2-[[4-Methyl-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7589246.png)

![3-[[1-(1-Methylpyrazol-4-yl)ethylamino]methyl]benzamide](/img/structure/B7589258.png)
![4-[[4-(Aminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7589264.png)
![4-[4-(Aminomethyl)piperidine-1-carbonyl]benzonitrile](/img/structure/B7589277.png)
![[1-[1-(2-Chlorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589289.png)

![[1-[1-(4-Fluorophenyl)ethyl]piperidin-4-yl]methanamine](/img/structure/B7589308.png)
![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
